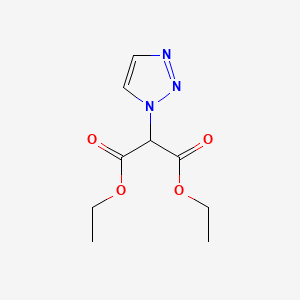
Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a 1,2,3-triazole ring attached to a propanedioic acid moiety, which is esterified with two ethyl groups. The molecular formula of this compound is C9H12N3O4, and it has a molecular weight of approximately 227.21 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester typically involves the reaction of diethyl malonate with azides under copper-catalyzed conditions. The reaction conditions generally include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a base like sodium ascorbate, and the reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cycloaddition reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Diethyl propanediol derivatives.
Substitution: Substituted triazole esters.
Applications De Recherche Scientifique
Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials and agrochemicals
Mécanisme D'action
The mechanism of action of propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedioic acid, 2-propenyl-, diethyl ester: Similar structure but with a propenyl group instead of a triazole ring.
Diethyl 1,3-propanedioate: Lacks the triazole ring, making it less versatile in biological applications.
Uniqueness
Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester is unique due to the presence of the 1,2,3-triazole ring, which imparts significant biological activity and chemical versatility. This makes it a valuable compound in medicinal chemistry and material science .
Propriétés
Numéro CAS |
817176-68-4 |
|---|---|
Formule moléculaire |
C9H13N3O4 |
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
diethyl 2-(triazol-1-yl)propanedioate |
InChI |
InChI=1S/C9H13N3O4/c1-3-15-8(13)7(9(14)16-4-2)12-6-5-10-11-12/h5-7H,3-4H2,1-2H3 |
Clé InChI |
VGCIEPOGVSEJPD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)N1C=CN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Boranediamine, N,N,N',N'-tetraethyl-1-[(1-phenylethenyl)oxy]-](/img/structure/B12530018.png)
![4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12530039.png)
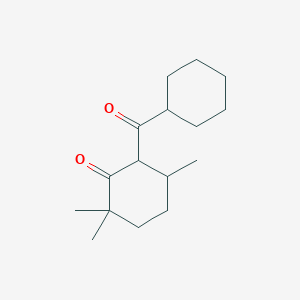
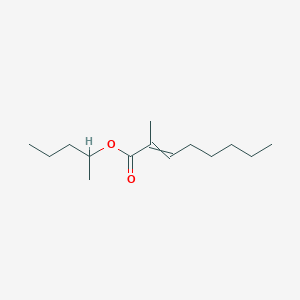


![2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione](/img/structure/B12530054.png)
![7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one](/img/structure/B12530063.png)

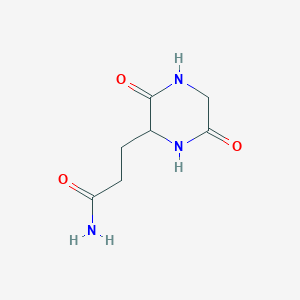
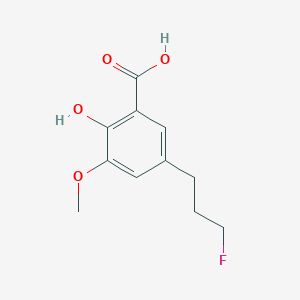
![2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530090.png)
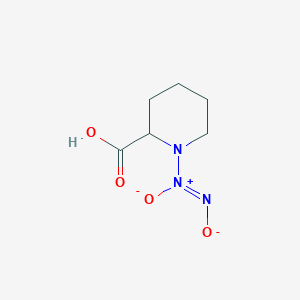
![Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]-](/img/structure/B12530095.png)
